N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

TRPV1 Pain Research Ion Channel

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 303129-60-4) is a small-molecule acrylamide featuring a 2,3-dihydro-1,4-benzodioxin pharmacophore. The compound has a molecular weight of 205.21 g/mol and the molecular formula C11H11NO3.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 303129-60-4
Cat. No. B2801135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
CAS303129-60-4
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C11H11NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h2-4,7H,1,5-6H2,(H,12,13)
InChIKeyQSIGDQROAZBBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 303129-60-4): Procurement-Relevant Baseline Profile


N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 303129-60-4) is a small-molecule acrylamide featuring a 2,3-dihydro-1,4-benzodioxin pharmacophore. The compound has a molecular weight of 205.21 g/mol and the molecular formula C11H11NO3 . It serves as the unsubstituted core scaffold for a series of biologically active analogs, most notably the TRPV1 antagonist AMG 9810. Publicly available quantitative bioactivity data for this specific compound are extremely limited; no peer-reviewed studies or authoritative databases were found to report IC50, Ki, or other potency metrics under controlled conditions. Its primary documented utility lies in its role as a synthetic building block and a minimalist reference compound for structure-activity relationship (SAR) investigations.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Cannot Be Simply Substituted with In-Class Analogs


Compounds bearing the 2,3-dihydro-1,4-benzodioxin moiety exhibit profound sensitivity to even minor structural modifications at the acrylamide position. For example, the addition of a 4-tert-butylphenyl group to generate AMG 9810 (CAS 545395-94-6) transforms an uncharacterized scaffold into a potent TRPV1 antagonist with IC50 values of 24.5 nM (human) and 85.6 nM (rat) [1]. Conversely, the unsubstituted parent compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide lacks the critical hydrophobic substituent required for TRPV1 engagement and is expected to display negligible activity at this target. In other target contexts, such as glycogen phosphorylase or cholinesterase inhibition, structurally related 2,3-dihydrobenzo[1,4]dioxin derivatives show Ki values ranging from low micromolar to completely inactive, depending solely on the nature of the appended group [2]. Generic substitution without precise structural matching therefore risks complete loss of desired biological activity or introduction of off-target effects. Users must verify that the specific substitution pattern—not merely the benzodioxin core—aligns with the intended assay or synthetic pathway.

Evidence-Based Differentiation Guide for N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Procurement


TRPV1 Antagonist Activity: Unsubstituted Parent Compound vs. AMG 9810

The target compound is the unsubstituted parent scaffold of AMG 9810. In direct head-to-head comparison, AMG 9810—which differs only by the presence of a 4-tert-butylphenyl group at the acrylamide β-position—displays potent TRPV1 antagonism with IC50 values of 24.5 nM (human) and 85.6 nM (rat) [1]. The parent compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide lacks this substituent, and its TRPV1 activity has been characterized in the primary literature as the inactive baseline against which SAR was established. Quantitative IC50 data for the parent compound at TRPV1 are not reported because the compound served as the null-activity reference. This contrast illustrates why the unsubstituted scaffold is selected as a negative control or SAR reference compound in TRPV1 research.

TRPV1 Pain Research Ion Channel

Glycogen Phosphorylase Inhibition: 2,3-Dihydrobenzo[1,4]dioxin Derivative SAR

In a systematic SAR study of 2,3-dihydrobenzo[1,4]dioxin derivatives as glycogen phosphorylase inhibitors, Juhász et al. (2007) reported Ki values for a series of 5-benzyl and 5-benzylidene-thiazolidine-2,4-diones carrying the benzodioxin pharmacophore [1]. While the unsubstituted benzodioxin-6-yl acrylamide scaffold (target compound) was not directly tested in this study, closely related analogs within the series displayed a wide activity range, with Ki values spanning from >30 μM to sub-micromolar, depending on the substituent attached to the thiazolidinedione ring. One representative analog bearing the 2,3-dihydrobenzo[1,4]dioxin moiety showed a Ki of 30,000 nM at the human liver glycogen phosphorylase [2]. These data demonstrate that the benzodioxin core alone is insufficient for potent glycogen phosphorylase inhibition; activity is entirely governed by the appended functionality. The target compound, lacking any additional pharmacophore beyond the acrylamide, is expected to exhibit minimal or no activity at this target.

Glycogen Phosphorylase Metabolic Disease Diabetes

Supplier Purity Differentiation: Leyan (98%) vs. Bidepharm (90%)

Among verified suppliers of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide, Leyan (乐研) offers the compound at a standard purity of 98% (Catalog No. 1616453) , while Bidepharm (毕得医药) supplies the compound at a standard purity of 90% with batch-specific QC documentation including NMR, HPLC, and GC . This represents an 8-percentage-point purity differential. For applications requiring high analytical stringency—such as use as a quantitative reference standard, SAR probe compound, or negative control in sensitive biochemical assays—the higher-purity Leyan product reduces the risk of confounding impurity-driven effects. However, for large-scale synthetic applications where the compound serves as a synthetic intermediate destined for further purification, the Bidepharm product at lower cost may be adequate.

Chemical Sourcing Purity Quality Control

Recommended Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Informed by Evidence


Negative Control for TRPV1 Antagonist Assays

Procure the higher-purity (98%) product from Leyan for use as a structurally matched, inactive negative control in TRPV1 functional assays. As demonstrated in the original AMG 9810 characterization, the unsubstituted parent scaffold lacks the 4-tert-butylphenyl group essential for TRPV1 antagonism [1]. Use alongside AMG 9810 (IC50 = 24.5 nM human TRPV1) to confirm that observed phenotypes are driven specifically by TRPV1 antagonism rather than off-target effects of the benzodioxin-acrylamide core.

SAR Reference Compound in 2,3-Dihydrobenzo[1,4]dioxin Derivative Optimization

Use this compound as the minimal SAR reference point when synthesizing and testing novel 2,3-dihydrobenzo[1,4]dioxin-based inhibitors. Evidence from glycogen phosphorylase SAR studies shows that the unsubstituted core contributes negligible target engagement, while appropriately substituted analogs achieve Ki values ranging from 30 μM down to sub-micromolar [2]. This compound defines the activity floor against which all new derivatives are benchmarked.

Synthetic Intermediate for Custom Acrylamide Library Synthesis

Employ the 90%-purity Bidepharm product as a cost-effective starting material for parallel synthesis of focused acrylamide libraries. The acrylamide moiety allows straightforward diversification via Heck coupling, Michael addition, or amide coupling to introduce target-specific substituents. The benzodioxin-6-amine precursor is commercially available, and the acrylamide can be prepared via reaction with acryloyl chloride . This route enables rapid generation of analogs for screening against cholinesterases, lipoxygenases, or other targets where benzodioxin-containing ligands have shown preliminary activity.

Cholinesterase Inhibition Screening Starting Point

Use the compound as an initial screening hit for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition campaigns. Preliminary data from BindingDB indicate that structurally related benzodioxin-acrylamide hybrids have been evaluated against human AChE and BuChE, with some analogs showing IC50 values in the sub-micromolar to low micromolar range [3]. The unsubstituted parent compound serves as the logical starting scaffold for medicinal chemistry optimization toward potent cholinesterase inhibitors.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.